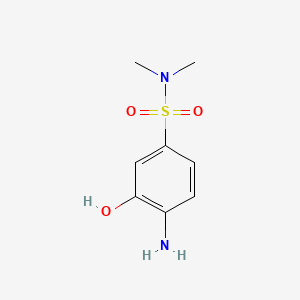

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide

描述

属性

IUPAC Name |

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGLTUZWWALEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194435 | |

| Record name | 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41608-75-7 | |

| Record name | 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41608-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041608757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxy-N,N-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 4-amino-3-hydroxybenzenesulfonamide followed by N,N-dimethylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and dimethylating agents like dimethyl sulfate or methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

化学反应分析

Types of Reactions

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Conversion to corresponding amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

In organic synthesis, 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide is utilized as a precursor for more complex molecules. Its ability to participate in various chemical reactions makes it valuable in developing new compounds with desired properties.

Biology

The compound plays a significant role in studying enzyme inhibition and protein-ligand interactions. Its functional groups can form hydrogen bonds with enzyme active sites, leading to potential inhibition of enzymatic activity. This property is particularly useful in drug discovery and biochemical research.

Medicine

Research indicates that this compound exhibits potential as a lead compound for new pharmaceuticals. It has been investigated for its antitumor activity and its ability to inhibit certain biological pathways relevant to diseases such as cancer and diabetes .

Industry

The compound finds applications in the production of dyes and pigments, showcasing its versatility beyond laboratory settings . Additionally, it is utilized in analytical chemistry for separation processes in high-performance liquid chromatography (HPLC), demonstrating its practical utility in quality control and pharmacokinetics .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound derivatives on mouse lymphoid leukemia models. The results indicated significant binding affinity to carbonic anhydrases, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Enzyme Inhibition

Research focusing on the interaction of this compound with lipoxygenases revealed that specific derivatives exhibit high selectivity and potency against these enzymes, which are implicated in inflammatory processes . This highlights its potential role as an anti-inflammatory agent.

作用机制

The mechanism of action of 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to its antimicrobial effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide

- Molecular Formula : C₈H₁₂N₂O₃S

- Molecular Weight : 216.255 g/mol

- CAS Registry Number : 1596-67-4

- Key Features: A benzenesulfonamide derivative with amino (–NH₂) and hydroxyl (–OH) groups at the 4- and 3-positions, respectively, and dimethyl substitution on the sulfonamide nitrogen.

Physicochemical Properties :

Comparison with Structural Analogs

Substituent Variations and Molecular Features

The following table highlights key differences in substituents, molecular weight, and reported properties of analogous benzenesulfonamides:

Physicochemical Comparisons

- Solubility: The target compound’s hydroxyl and amino groups likely improve aqueous solubility compared to 4-fluoro-N,N-dimethylbenzenesulfonamide, which lacks polar substituents . Acetazolamide derivatives () are highly water-soluble due to their ionizable sulfonamide group, suggesting similar behavior for the target compound .

Synthetic Accessibility :

- The target compound is synthesized via direct sulfonylation and dimethylation, whereas analogs like 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide require additional steps to introduce bulky substituents .

生物活性

4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₂N₂O₃S. Its structure features an amino group, a hydroxyl group, and a sulfonamide moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking natural substrates, blocking active sites, and interfering with folic acid synthesis in bacteria, leading to antimicrobial effects .

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways.

- Antimicrobial Activity : It disrupts bacterial folic acid synthesis, which is essential for bacterial growth and replication.

- Receptor Modulation : It may also modulate receptor signaling pathways, impacting various physiological processes.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Properties : Effective against various bacterial strains due to its mechanism of inhibiting folic acid synthesis.

- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.

- Antiviral Activity : Some studies suggest activity against specific viruses, although this requires further investigation .

Case Studies

- Antibacterial Efficacy : A study reported that sulfonamides similar to this compound were effective against resistant bacterial strains, highlighting their importance in developing new antibiotics .

- Antiviral Research : In vitro studies indicated that modifications of sulfonamides could lead to compounds with significant antiviral properties against viruses like coxsackievirus B and influenza virus .

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups; sulfonamide moiety | Antimicrobial, anti-inflammatory |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Lacks hydroxyl group | Primarily antimicrobial |

| 4-Hydroxybenzenesulfonamide | Lacks amino group | Limited activity compared to others |

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing new pharmaceuticals. Its derivatives are being explored for their potential use in treating infections and inflammatory diseases .

常见问题

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how are pharmacokinetic parameters optimized?

- Methodology : Use xenograft models (e.g., HCT-116 colorectal cancer) with oral/intraperitoneal dosing. Monitor tumor volume and plasma concentrations via LC-MS/MS. Pharmacokinetic modeling (WinNonlin) optimizes dosing regimens. Metabolite identification in liver microsomes guides prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。